5-Methoxy-2-thiophenecarbonyl chloride
Description
Contextualization within Acyl Halide Chemistry
Acyl halides, also known as acid halides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a halogen atom. teachy.ai The resulting functional group, -C(=O)X (where X is a halogen), is characterized by a highly electrophilic carbonyl carbon, making acyl halides one of the most reactive derivatives of carboxylic acids. blogspot.com 5-Methoxy-2-thiophenecarbonyl chloride is a member of this class, specifically an acyl chloride, which are the most commonly used type of acyl halide.
The high reactivity of acyl halides stems from the presence of the halogen, which is a good leaving group, and the electron-withdrawing nature of both the halogen and the carbonyl oxygen. This combination makes the carbonyl carbon highly susceptible to attack by nucleophiles. blogspot.com Consequently, acyl halides readily undergo nucleophilic acyl substitution reactions with a wide variety of nucleophiles, including water, alcohols, ammonia, and amines, to yield carboxylic acids, esters, and amides, respectively. blogspot.comlibretexts.org This versatility makes them pivotal reagents in organic synthesis for introducing an acyl group into a molecule. teachy.ai
Acyl halides are typically colorless liquids or solids with sharp, irritating odors, often fuming in moist air due to their reaction with water vapor. libretexts.org Their boiling points are generally lower than the corresponding carboxylic acids because they cannot form hydrogen bonds with each other. blogspot.comlibretexts.org
Table 1: General Properties of Acyl Chlorides
| Property | Description |
|---|---|
| Functional Group | R-C(=O)Cl |
| Reactivity | High; readily undergoes nucleophilic acyl substitution. teachy.ailibretexts.org |
| Physical State | Typically liquids or low-melting solids at room temperature. teachy.ai |
| Solubility | React violently with water and are therefore not soluble. libretexts.org Soluble in common organic solvents. blogspot.com |
| Boiling Point | Higher than corresponding alkanes due to polarity, but lower than corresponding alcohols or carboxylic acids due to lack of hydrogen bonding. blogspot.comlibretexts.org |
| Odor | Pungent and lachrymatory (tear-producing). blogspot.com |
Significance of Thiophene (B33073) Derivatives in Advanced Organic Transformations
Thiophene is an aromatic heterocyclic compound consisting of a five-membered ring containing four carbon atoms and one sulfur atom. wikipedia.org Discovered in 1882 by Viktor Meyer as a contaminant in benzene, thiophene and its derivatives have become cornerstones of modern organic and medicinal chemistry. wikipedia.orgnih.gov The thiophene ring is considered a bioisostere of the benzene ring, meaning it can often replace a benzene ring in a biologically active molecule without a significant loss of activity, a strategy frequently employed in drug design. wikipedia.org
The significance of thiophene derivatives is vast, spanning multiple scientific domains:
Medicinal Chemistry : The thiophene nucleus is a privileged scaffold found in a wide array of pharmaceuticals. nih.govnih.gov These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. nih.govnih.gov Marketed drugs containing the thiophene moiety include the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine. nih.gov
Materials Science : Thiophene-based polymers and oligomers are key components in the field of organic electronics. Their excellent electronic and optical properties make them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic materials (solar cells). nih.govresearchgate.net
Agrochemicals : Many agrochemicals incorporate the thiophene structure to enhance their biological efficacy. wikipedia.org
The reactivity of the thiophene ring is distinct from that of benzene. It is more electron-rich, making it highly susceptible to electrophilic substitution reactions, which preferentially occur at the 2- and 5-positions. In this compound, the presence of the electron-donating methoxy (B1213986) group at the 5-position further activates the ring system, influencing its chemical behavior in subsequent transformations. This inherent reactivity and structural versatility make thiophene derivatives like this compound powerful tools for constructing complex molecular frameworks.
Historical Development of Thiophenecarbonyl Chloride Research Methodologies
The preparation of thiophenecarbonyl chlorides is intrinsically linked to the broader history of acyl halide synthesis and Friedel-Crafts acylation reactions. Historically, the synthesis of acyl chlorides from their corresponding carboxylic acids has been a fundamental transformation in organic chemistry.
Early methods for the direct synthesis of thiophenecarbonyl chlorides involved the reaction of thiophene with harsh and highly reactive chlorocarbonylating agents. One such method is the reaction with phosgene (COCl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.comgoogle.com However, these reactions could be difficult to control, sometimes leading to the formation of dithienylketone as a byproduct instead of the desired acyl chloride. google.com
A more reliable and widely adopted methodology involves a two-step process. The first step is the synthesis of the corresponding thiophenecarboxylic acid, followed by its conversion to the acyl chloride. The most common and enduring method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orggoogle.com This reaction is particularly effective because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. chemicalbook.com
Over time, research has focused on refining these methodologies to improve yields, reduce waste, and employ milder conditions. The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), has become another standard method for preparing acyl chlorides from carboxylic acids. chemicalbook.com More recent developments, often detailed in patent literature, explore new catalysts and reaction conditions, such as performing reactions at elevated temperatures for shorter times to optimize the synthesis of specific thiophene-2-carbonyl chloride derivatives. google.com
Table 2: Common Reagents for the Synthesis of Acyl Chlorides from Carboxylic Acids
| Reagent | Chemical Formula | Typical Byproducts | Notes |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | A very common and effective laboratory reagent; gaseous byproducts are easily removed. libretexts.orgchemicalbook.com |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Highly effective, often used with a catalytic amount of DMF. libretexts.orggoogle.com |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | A strong chlorinating agent; the byproduct (POCl₃) has a similar boiling point to some acyl chlorides, which can complicate purification. |
Structure
3D Structure
Properties
Molecular Formula |
C6H5ClO2S |
|---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
5-methoxythiophene-2-carbonyl chloride |
InChI |
InChI=1S/C6H5ClO2S/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3 |
InChI Key |
XKLIPCLUPXEHPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(S1)C(=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methoxy 2 Thiophenecarbonyl Chloride
Precursor Synthesis Strategies: 5-Methoxy-2-thiophenecarboxylic Acid Generation
The generation of 5-Methoxy-2-thiophenecarboxylic acid is the foundational step in the synthesis of the target acyl chloride. The key challenge lies in the regioselective introduction of a carboxylic acid group onto the 2-methoxythiophene (B42098) core. The methoxy (B1213986) group at the 2-position strongly directs electrophilic substitution and metallation to the 5-position, a characteristic that is exploited in several synthetic strategies.
Carboxylic Acid Functionalization Approaches
The introduction of a carboxyl group onto the thiophene (B33073) ring can be achieved through several reliable methods, primarily involving the formation of an organometallic intermediate which is then quenched with carbon dioxide.
One of the most prevalent and effective strategies is the lithiation of 2-methoxythiophene followed by carboxylation . This method leverages the acidity of the proton at the 5-position of the thiophene ring, which is enhanced by the electron-donating methoxy group. A strong organolithium base, typically n-butyllithium (n-BuLi), is used to deprotonate 2-methoxythiophene in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to form the highly reactive 5-lithio-2-methoxythiophene intermediate. prepchem.comup.ac.za This intermediate is then treated with solid carbon dioxide (dry ice), which acts as the electrophile. A subsequent acidic workup protonates the resulting lithium carboxylate salt to yield 5-Methoxy-2-thiophenecarboxylic acid. beilstein-journals.org
An alternative, though related, approach involves the formation of a Grignard reagent . beilstein-journals.orgbeilstein-journals.org This would typically require starting from a halogenated precursor, such as 5-bromo-2-methoxythiophene. The Grignard reagent, formed by reacting the brominated thiophene with magnesium metal, can then be carboxylated using carbon dioxide in a similar fashion to the lithiation route. While effective, this method adds a synthetic step (bromination) if starting from 2-methoxythiophene.
More recent developments focus on the direct carboxylation of C-H bonds using CO2 , which is a highly atom-economical and greener approach. mdpi.comnih.govresearchgate.net These methods often employ transition-metal catalysts or specialized base systems, such as cesium carbonate and carboxylate salts, to activate the C-H bond for the insertion of CO2 under relatively mild conditions. mdpi.com While research in this area is ongoing, it presents a promising alternative to traditional organometallic routes by avoiding the need for pyrophoric reagents like n-butyllithium. mdpi.commdpi.com
Methodological Refinements for 5-Methoxy-2-thiophenecarboxylic Acid Production
Optimizing the production of 5-Methoxy-2-thiophenecarboxylic acid primarily involves refining the lithiation-carboxylation protocol. Key parameters include the choice of solvent, temperature control, and the stoichiometry of the reagents.
A typical refined laboratory procedure involves dissolving 2-methoxythiophene in anhydrous THF and cooling the solution significantly, often to -78 °C, to control the exothermic deprotonation reaction and prevent side reactions. prepchem.com An equimolar amount of n-butyllithium in a hydrocarbon solvent (e.g., hexanes) is added dropwise, maintaining the low temperature. prepchem.comorgsyn.org After a stirring period to ensure complete formation of the thienyllithium species, an excess of crushed dry ice is added to the reaction mixture. The reaction is allowed to warm to room temperature, followed by quenching with water and acidification to precipitate the carboxylic acid product.
| Parameter | Condition | Rationale |
| Starting Material | 2-Methoxythiophene | Readily available precursor. |
| Reagent | n-Butyllithium (n-BuLi) | Strong base for efficient deprotonation at the 5-position. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for organolithium reactions. |
| Temperature | -78 °C to -70 °C | Controls reactivity, minimizes side reactions and THF degradation. wikipedia.org |
| Electrophile | Carbon Dioxide (solid) | C1 source for the carboxyl group. |
| Workup | Acidic (e.g., HCl, H2SO4) | Protonates the lithium carboxylate to yield the final acid. orgsyn.org |
This refined methodology provides a reliable and high-yielding route to the necessary precursor for the subsequent chlorination step.
Chlorination Reactions for Acyl Chloride Formation
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For 5-Methoxy-2-thiophenecarboxylic acid, this step must be efficient and clean to provide a high-purity product for subsequent reactions.
Optimized Thionyl Chloride Protocols for Selective Conversion
Thionyl chloride (SOCl₂) is the most common and cost-effective reagent for the synthesis of acyl chlorides from carboxylic acids. google.com The reaction converts the carboxylic acid into 5-Methoxy-2-thiophenecarbonyl chloride, with the convenient formation of only gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product isolation. google.com
An optimized protocol often involves heating the carboxylic acid in neat (without solvent) thionyl chloride under reflux. However, to accelerate the reaction and allow for milder conditions, a catalytic amount of N,N-dimethylformamide (DMF) is frequently added. beilstein-journals.orgmdpi.com The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent. mdpi.com
Typical Optimized Protocol:
The carboxylic acid is suspended or dissolved in an inert solvent like toluene (B28343) or dichloromethane (B109758) (DCM).
A slight excess of thionyl chloride (e.g., 1.2-2.0 equivalents) is added.
A catalytic amount of DMF (1-2 drops) is introduced. rsc.org
The mixture is stirred, often at room temperature or with gentle heating (reflux), until the reaction is complete (indicated by the cessation of gas evolution). rsc.org
Excess thionyl chloride and the solvent are removed under reduced pressure, often with co-evaporation using an inert solvent like toluene to ensure all volatile reagents are removed. google.com
The resulting crude this compound is often of sufficient purity to be used directly in the next step.
Alternative Chlorinating Agents and Comparative Analysis of Reaction Conditions
While thionyl chloride is widely used, other reagents can also effect the transformation of carboxylic acids to acyl chlorides, each with distinct advantages and disadvantages. beilstein-journals.org
Oxalyl Chloride ((COCl)₂): This reagent is a milder and often more selective alternative to thionyl chloride. prepchem.com It is typically used in conjunction with a catalytic amount of DMF in a solvent such as dichloromethane (DCM) at room temperature. uark.edu The reaction byproducts—carbon dioxide, carbon monoxide, and HCl—are all gaseous, leading to a very clean reaction and simple workup. However, oxalyl chloride is significantly more expensive than thionyl chloride, making it more suitable for smaller-scale or sensitive syntheses. prepchem.comacs.org
Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective chlorinating agents. PCl₅ reacts with carboxylic acids to form the acyl chloride and the liquid byproduct phosphoryl chloride (POCl₃), while PCl₃ yields phosphorous acid. The primary drawback of these reagents is the formation of non-volatile byproducts, which can complicate the purification of the desired acyl chloride, often requiring careful distillation.
| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Neat or solvent (Toluene, DCM), reflux, cat. DMF mdpi.comrsc.org | SO₂(g), HCl(g) | Inexpensive, volatile byproducts. google.com | Can require heating, relatively harsh. |
| Oxalyl Chloride ((COCl)₂) | DCM, Room Temp, cat. DMF prepchem.comuark.edu | CO(g), CO₂(g), HCl(g) | Mild conditions, high selectivity, volatile byproducts. prepchem.com | Expensive. prepchem.com |
| Phosphorus Pentachloride (PCl₅) | Neat or inert solvent, gentle heating | POCl₃(l), HCl(g) | Effective for many substrates. | Liquid byproduct complicates purification. |
| Phosphorus Trichloride (PCl₃) | Neat or inert solvent, heating | H₃PO₃(s) | Lower cost than PCl₅. | Solid byproduct can complicate workup. |
Emerging Green Chemistry Approaches in Acyl Chloride Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of acyl chloride synthesis, this involves minimizing hazardous waste, reducing energy consumption, and using safer reagents and solvents.
One emerging strategy is the use of solid-phase chlorinating reagents . For instance, cyanuric chloride loaded onto a resin has been developed to convert carboxylic acids to acyl chlorides. The key advantage is that the reagent and its byproducts are bound to a solid support, which can be easily removed by simple filtration, dramatically simplifying purification and reducing liquid waste streams.
Another approach focuses on the reaction medium. While traditional syntheses use volatile organic compounds (VOCs), research into performing reactions in more benign solvent systems is growing. For example, subsequent reactions of highly reactive acyl chlorides have been successfully performed in aqueous solutions using surfactants like TPGS-750-M, which forms micelles that protect the acyl chloride from hydrolysis. Applying this concept to the synthesis step itself is an area of active research.
Furthermore, developing synthetic routes that reduce the total number of steps aligns with green chemistry principles. A recent method for the direct conversion of tert-butyl esters to acyl chlorides using thionyl chloride offers a milder alternative to starting from the free carboxylic acid, potentially avoiding a separate deprotection step if the acid is generated from such an ester. This method shows high selectivity, as other common esters like methyl and ethyl esters are unreactive under the same conditions.
Finally, the development of catalytic methods for direct carboxylation using CO₂ as a C1 feedstock represents a significant advance in green synthesis. By utilizing an abundant, non-toxic, and renewable carbon source, this approach reduces reliance on organometallic reagents and moves towards more sustainable chemical production.
Multicomponent Reactions and One-Pot Syntheses in Thiophene Derivative Generation
Multicomponent reactions (MCRs) and one-pot syntheses represent highly efficient and atom-economical strategies in modern organic synthesis. uniba.itcaltech.edu These methodologies are particularly valuable for constructing complex molecular architectures, such as substituted thiophene rings, from simple precursors in a single operation, thereby avoiding the lengthy isolation and purification of intermediates. tandfonline.comnih.gov MCRs involve the reaction of three or more starting materials in a single vessel to form a product that incorporates structural elements from each reactant. uniba.ittandfonline.com This approach aligns with the principles of green chemistry by minimizing waste, saving time, and reducing energy consumption. uniba.it
The synthesis of thiophene derivatives has greatly benefited from the development of MCRs and one-pot procedures. tandfonline.com These reactions can be broadly categorized based on the type of catalysis employed, including metal-catalyzed, base-catalyzed, Lewis-base catalyzed, and catalyst-free processes. tandfonline.comtandfonline.com
A prominent example of a multicomponent approach to thiophene synthesis is the Gewald reaction. This reaction typically involves the condensation of a carbonyl compound with an active methylene (B1212753) nitrile (such as malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base to yield a 2-aminothiophene derivative. tandfonline.com For instance, base-mediated reactions of cyclohexane-1,4-dione with malononitrile and various benzaldehyde (B42025) analogs can produce precursors for a subsequent Gewald thiophene synthesis, reacting with elemental sulfur and another active methylene compound to form complex thiophene-hybrids. tandfonline.com
One-pot syntheses often involve sequential transformations where reagents are added in a specific order without isolating the intermediate products. An efficient one-pot, three-component synthesis of highly functionalized tri- and tetrasubstituted thiophenes has been developed using (het)aryl dithioesters as thiocarbonyl precursors. acs.org This process involves a base-mediated condensation of an active methylene ketone with the dithioester, followed by S-alkylation with an activated halomethylene compound, which then undergoes an intramolecular aldol-type condensation to afford the substituted thiophene in excellent yields. acs.org
Another innovative one-pot procedure involves a palladium-catalyzed carbon-sulfur (C–S) bond formation using a hydrogen sulfide (B99878) surrogate, followed by a heterocyclization reaction. acs.org This method has been successfully applied to the synthesis of 2,3,5-trisubstituted thiophenes starting from 1-bromo-1,3-enynes, tolerating both aliphatic and aromatic substituents. acs.org Similarly, a [3+2] annulation strategy has been developed as a one-pot multicomponent protocol for synthesizing tetrasubstituted thiophenes from 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles and methyl thioglycolate in the presence of sodium methoxide, achieving excellent yields. rsc.org
These advanced synthetic strategies offer significant advantages in terms of efficiency, diversity, and complexity of the accessible thiophene derivatives. tandfonline.com The ability to construct the core thiophene ring and introduce multiple substituents in a single, streamlined process is a powerful tool for medicinal and materials chemistry research.
Interactive Data Table of Synthetic Methodologies for Thiophene Derivatives
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |
| Gewald Synthesis | Cyclohexane-1,4-dione, Malononitrile, Benzaldehyde analogs, Elemental sulfur | Triethylamine, Ethanol | Fused 2-Aminothiophene Hybrids |
| One-Pot Three-Component | Active methylene ketone, (Het)aryl dithioester, Activated halomethylene compound | Base-mediated | Tri- and Tetrasubstituted Thiophenes |
| One-Pot Tandem C-S Coupling/Heterocyclization | 1-Bromo-1,3-enynes, Hydrogen sulfide surrogate (HSTIPS) | Pd-catalyst | 2,3,5-Trisubstituted Thiophenes |
| One-Pot [3+2] Annulation | 6-Aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, Methyl thioglycolate | Sodium methoxide, DMF | Tetrasubstituted Thiophenes |
Mechanistic Studies and Reactivity Profiles of 5 Methoxy 2 Thiophenecarbonyl Chloride
Reduction Chemistries of the Carbonyl Chloride Functionality
The carbonyl chloride group of 5-Methoxy-2-thiophenecarbonyl chloride is susceptible to reduction, offering pathways to synthesize corresponding aldehydes and alcohols. The selectivity of these reductions is highly dependent on the choice of reducing agent.
The reduction of acyl chlorides to aldehydes is a delicate transformation, as the aldehyde product is also susceptible to further reduction to an alcohol. To achieve selectivity, less reactive hydride reagents are typically employed. For acyl chlorides in general, bulky metal hydrides like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)3) are effective for the partial reduction to aldehydes. This reagent is less reactive than lithium aluminum hydride (LiAlH4), allowing the reaction to be stopped at the aldehyde stage, particularly at low temperatures.
For the complete reduction to the primary alcohol, 5-methoxy-2-thiophenemethanol, stronger reducing agents like lithium aluminum hydride (LiAlH4) are used. LiAlH4 readily reduces the acyl chloride, and the intermediate aldehyde is rapidly converted to the corresponding alcohol.
Chemoselectivity in the reduction of this compound is crucial when other reducible functional groups are present in the molecule. The choice of reducing agent determines which functional group is preferentially reduced.
Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent than LiAlH4 and is often used for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups like esters. While NaBH4 can reduce acyl chlorides, the reaction conditions can be tuned to favor the formation of the aldehyde. For instance, conducting the reduction at low temperatures can often improve the selectivity for the aldehyde over the alcohol.
The use of even more specialized and sterically hindered reducing agents can offer higher degrees of chemoselectivity. The reactivity of these agents is fine-tuned to react with the highly electrophilic acyl chloride while leaving other functional groups untouched.
Table 2: Reducing Agents for the Conversion of Acyl Chlorides
| Reducing Agent | Product | Selectivity |
|---|---|---|
| Lithium tri-tert-butoxyaluminum hydride | Aldehyde | High for aldehyde |
| Lithium aluminum hydride | Primary Alcohol | Complete reduction |
| Sodium borohydride | Aldehyde/Alcohol | Conditions dependent |
Carbon-Carbon Bond Formation Reactions
This compound is a valuable precursor for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of ketone derivatives and other complex molecules through reactions with organometallic reagents and cross-coupling methodologies.
The reaction of this compound with Grignard reagents (R-MgX) provides a direct route to the synthesis of ketones. In this reaction, the Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The initial addition product is a tetrahedral intermediate which then eliminates the chloride ion to form a ketone.
A common challenge in this reaction is the potential for a second addition of the Grignard reagent to the newly formed ketone, leading to the formation of a tertiary alcohol as a byproduct. To circumvent this, the reaction is typically carried out at low temperatures, and the Grignard reagent is added slowly to a solution of the acyl chloride. This helps to keep the concentration of the Grignard reagent low, thus favoring the formation of the ketone.
The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by the departure of the chloride leaving group to yield the ketone.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for carbon-carbon bond formation. While direct cross-coupling of acyl chlorides is an active area of research, related thiophene (B33073) derivatives have been shown to participate in such reactions. For instance, a protocol for the synthesis of thienyl ketones has been developed via the Pd(0) catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with various aryl/heteroaryl-boronic acids. This suggests that this compound could also be a suitable substrate for similar Suzuki-Miyaura coupling reactions.
The catalytic cycle for such a reaction would likely involve the oxidative addition of the acyl chloride to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst.
Other cross-coupling reactions, such as the Sonogashira coupling, have also been successfully applied to thiophene-2-carbonyl chlorides. This reaction allows for the formation of a carbon-carbon bond between the acyl chloride and a terminal alkyne, leading to the synthesis of ynones. The reaction is typically catalyzed by a combination of a palladium catalyst and a copper(I) co-catalyst.
Table 3: Cross-Coupling Reactions with Thiophenecarbonyl Chlorides
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl-boronic acid | Pd(0) | Thienyl Ketone | |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Ynone |
Acyl Radical Generation and Applications in Organic Synthesis
The generation of acyl radicals from stable precursors like this compound has become a powerful strategy in organic synthesis. These reactive intermediates participate in a variety of carbon-carbon bond-forming reactions that are otherwise challenging to achieve. The nucleophilic nature of acyl radicals allows them to engage in transformations such as Giese-type additions to activated alkenes. nih.gov The formation of these radicals can be accomplished under mild conditions, avoiding harsh reagents and high temperatures that can lead to undesirable side reactions like decarbonylation. nih.gov Two prominent methods for generating acyl radicals from acyl chlorides are photoredox catalysis and tin hydride-mediated reactions.
Photoredox Catalysis for Acyl Radical Intermediates
Visible-light photoredox catalysis has emerged as a mild and efficient method for generating acyl radicals from acyl chlorides. nih.gov This approach typically involves a photocatalyst that, upon excitation by light, can engage in a single-electron transfer (SET) process with the acyl chloride. Although direct examples involving this compound are not extensively detailed in the literature, the reactivity of structurally similar compounds, such as p-methoxybenzoyl chloride, provides a clear precedent for this transformation. nih.gov
The general mechanism involves the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). The excited photocatalyst can then be reductively quenched by a suitable electron donor, generating a potent reductant that can reduce the acyl chloride. Alternatively, in an oxidative quenching cycle, the excited photocatalyst can directly oxidize a sacrificial donor and then the resulting species can reduce the acyl chloride. The key step is the single-electron reduction of the acyl chloride, which forms a radical anion that rapidly fragments, eliminating a chloride ion to yield the desired acyl radical. nih.govnih.gov
This strategy has been successfully applied to the Giese addition of acyl radicals to electron-deficient olefins. For instance, using an organic photocatalyst, acyl radicals generated from precursors like p-methoxybenzoyl chloride react with a variety of terminal olefins bearing electron-withdrawing groups (EWGs) to furnish acylation products in good yields. nih.gov The mild conditions of photoredox catalysis are particularly advantageous, preventing undesired decarbonylation processes that can occur at higher temperatures. nih.gov
The reaction between an acyl chloride and an electron-poor olefin under photoredox conditions can be summarized as follows:
Reaction Scheme: Acyl Chloride + Electron-Poor Olefin --(Photocatalyst, Light)--> Acylation Product
Below is a table of representative Giese addition reactions using p-methoxybenzoyl chloride, a close analog of this compound, illustrating the scope of the reaction with various electron-deficient olefins. nih.gov
| Entry | Electron-Poor Olefin (Radical Trap) | Electron-Withdrawing Group (EWG) | Product Yield (%) |
|---|---|---|---|
| 1 | Acrylonitrile | -CN | 84 |
| 2 | Methyl acrylate | -CO2Me | 78 |
| 3 | Acrolein | -CHO | 72 |
| 4 | Methyl vinyl ketone | -C(O)Me | 75 |
| 5 | Diethyl vinylphosphonate | -P(O)(OEt)2 | 65 |
| 6 | Phenyl vinyl sulfone | -SO2Ph | 81 |
Data derived from reactions performed with p-methoxybenzoyl chloride as the acyl radical precursor. nih.gov
Tin Hydride Mediated Radical Reactions
A classic method for generating carbon-centered radicals involves the use of organotin reagents, such as tributyltin hydride (Bu3SnH), in conjunction with a radical initiator like azobisisobutyronitrile (AIBN). nih.gov This method can be adapted for the generation of acyl radicals from acyl chlorides, including this compound.
The process is a radical chain reaction. The mechanism initiates with the thermal decomposition of AIBN to generate initiating radicals. These radicals abstract a hydrogen atom from tributyltin hydride to produce the tributyltin radical (Bu3Sn•). nih.gov The tributyltin radical then reacts with the acyl chloride. While the direct abstraction of the chlorine atom from the acyl chloride is a possible pathway, the reaction often proceeds via the addition of the tin radical to the carbonyl oxygen, followed by fragmentation. However, the more commonly accepted pathway for related substrates like acyl selenides involves the abstraction of the heteroatom to directly form the acyl radical. nih.gov
The key steps in the chain propagation are:
Generation of Tin Radical: An initiator radical abstracts a hydrogen from Bu3SnH to form the Bu3Sn• radical.
Generation of Acyl Radical: The Bu3Sn• radical reacts with this compound to generate the 5-methoxy-2-thenoyl radical and tributyltin chloride (Bu3SnCl).
Reaction with Alkene: The acyl radical adds to an alkene (e.g., an electron-deficient olefin in a Giese addition) to form a new carbon-centered radical.
Chain Propagation: This new radical abstracts a hydrogen atom from another molecule of Bu3SnH to yield the final product and regenerate the Bu3Sn• radical, which continues the chain. nih.govresearchgate.net
While effective, this method has drawbacks related to the toxicity of organotin compounds and difficulties in removing tin byproducts from the reaction products, which has led to the development of alternative, "tin-free" methods like photoredox catalysis. researchgate.net
A representative reaction scheme for a tin hydride-mediated Giese addition is shown below.
| Reactants | Reagents | Product |
| This compound + Alkene (e.g., Acrylonitrile) | Tributyltin hydride (Bu3SnH), AIBN (initiator) | Adduct of 5-methoxy-2-thenoyl radical and the alkene |
Derivatization Strategies and Applications in Novel Compound Synthesis
Amide and Ester Formation with 5-Methoxy-2-thiophenecarbonyl Chloride
The most direct derivatization of this compound involves its reaction with nucleophiles such as amines and alcohols to form amides and esters, respectively. This reaction is typically rapid and high-yielding, proceeding via a nucleophilic acyl substitution mechanism. The resulting amide or ester linkage is stable, making this a robust method for covalently linking the 5-methoxy-2-thenoyl group to other molecular fragments.
A key application of this amide-forming reaction is the synthesis of substituted anthranilamides. Anthranilic acid and its derivatives, which contain both an aromatic amine and a carboxylic acid, are important synthons for pharmaceuticals and other biologically active molecules. The amino group of an anthranilic acid derivative readily reacts with this compound to yield an N-acylated anthranilamide.
This reaction is analogous to the acylation of anthranilic acid derivatives with other acyl chlorides, such as 4-methoxy-benzoyl chloride or p-toluenesulfonyl chloride, to produce complex amide structures. nih.govresearchgate.net The general synthetic scheme involves the nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond. These resulting N-(5-methoxy-2-thenoyl)anthranilamides can serve as precursors for more complex heterocyclic systems, such as quinazolinones, through subsequent intramolecular cyclization reactions.
Table 1: Examples of Amide Formation with Aromatic Amines
| Amine Reactant | Acylating Agent | Resulting Compound Class |
|---|---|---|
| Substituted Anthranilic Acid | This compound | N-(5-methoxy-2-thenoyl)anthranilamide |
This table illustrates the types of compounds synthesized through the reaction of this compound with aromatic amines.
The reactivity of this compound with amines extends to the functionalization of biological molecules, including amino acids and peptides. The free amino group of an amino acid (either the N-terminus or the side chain of lysine) can be acylated to form a stable amide linkage. This conjugation strategy allows for the precise incorporation of the 5-methoxy-2-thenoyl group, which can modify the physicochemical properties, such as lipophilicity and binding interactions, of the resulting peptide conjugate.
The synthesis is typically carried out in a suitable solvent, often in the presence of a mild base to neutralize the hydrogen chloride byproduct. This method provides a straightforward way to create novel peptide-based molecules for research in chemical biology and medicinal chemistry.
Functionalization of Complex Molecular Scaffolds
Beyond simple amide and ester formation, this compound is employed to modify more complex molecular architectures, imparting new properties or providing handles for further synthetic transformations.
Oxindole (B195798) is a privileged scaffold in medicinal chemistry. The structural modification of oxindoles can be achieved through acylation reactions. This compound can serve as an acylating agent to introduce the 5-methoxy-2-thenoyl group onto the oxindole core. Depending on the reaction conditions and the substitution pattern of the oxindole, acylation can occur at the nitrogen atom (N-acylation) or on the aromatic ring (C-acylation) via a Friedel-Crafts type reaction.
This modification is analogous to the well-documented acylation of the related indole (B1671886) scaffold, where N-protected indoles are regioselectively acylated at the C-3 position under Friedel-Crafts conditions. researchgate.net Such modifications significantly alter the electronic and steric profile of the oxindole, providing a route to new derivatives with potentially altered biological activities.
The unique properties of carbon nanotubes (CNTs) can be tailored through covalent functionalization. nih.gov A common strategy involves the modification of CNTs with molecules that enhance their solubility or introduce specific functionalities. This compound can be used to functionalize CNTs that have been pre-treated to bear surface amino groups.
The process typically begins with the oxidation of CNTs to generate carboxylic acid groups (-COOH) on their surface. mdpi.comresearchgate.net These groups can then be converted to amino groups via a multi-step process. The resulting amino-functionalized CNTs can then be reacted with this compound in an amidation reaction, covalently grafting the 5-methoxy-2-thenoyl moieties onto the nanotube's surface. This functionalization can improve the dispersion of CNTs in various media and integrate the electronic properties of the thiophene (B33073) ring with the nanotube framework.
Table 2: General Strategy for CNT Functionalization
| Step | Procedure | Purpose |
|---|---|---|
| 1 | Acid Oxidation of pristine CNTs | Introduce -COOH groups |
| 2 | Conversion to Amino-functionalized CNTs | Introduce -NH2 reactive sites |
This table outlines a common pathway for the covalent functionalization of carbon nanotubes.
Design and Synthesis of Thiophene-Fused Polycyclic Systems
This compound is a valuable precursor for the construction of thiophene-fused polycyclic aromatic systems. These extended π-systems are of interest in materials science for their potential electronic and optical properties. A plausible and established synthetic approach involves an intramolecular Friedel-Crafts acylation.
In this strategy, the 5-methoxy-2-thenoyl group is first attached to a suitable aromatic or heteroaromatic nucleus via an intermolecular reaction (e.g., Friedel-Crafts acylation or amide formation). The resulting intermediate is then subjected to conditions that promote an intramolecular cyclization, where the thiophene ring or the attached aromatic ring acts as the nucleophile to form a new fused ring. For example, a ketone formed from the reaction of this compound with a compound like naphthalene (B1677914) could potentially be cyclized under acidic conditions to generate a complex thiophene-fused polycyclic ketone. This method provides a powerful tool for building molecular complexity and accessing novel polycyclic architectures. researchgate.net
Generation of Prodrug Precursors via Acylal Intermediates
The acylal functional group, characterized by a geminal diester, is a recognized strategy in prodrug design. Acylals can mask the polar carboxylic acid groups of a parent drug, thereby increasing its lipophilicity and potentially enhancing its absorption and oral bioavailability. In vivo, these acylal prodrugs are designed to be hydrolyzed by esterases to release the active drug molecule.
While the derivatization of carboxylic acids into acylal prodrugs is a known strategy, a direct and specific application of this compound for this purpose is not extensively documented in publicly available scientific literature. The general synthetic route to an acylal from an acyl chloride involves reaction with a carboxylic acid in the presence of a base, or conversion to an aldehyde followed by reaction with an acid anhydride.
The hypothetical application of this compound in this context would involve its reaction with a drug molecule containing a suitable functional group, such as a hydroxyl or a carboxylic acid, to form an intermediate that could then be converted to an acylal. The resulting prodrug would incorporate the 5-methoxy-2-thiophenecarbonyl moiety, which would be cleaved in vivo. The methoxy (B1213986) and thiophene groups could potentially modulate the electronic and steric properties of the prodrug, influencing its stability and enzymatic cleavage rate. However, without specific research findings, this remains a speculative application.
Synthesis of Diketopyrrolopyrrole (DPP) Derivatives with Methoxy Thiophene Moieties
Diketopyrrolopyrroles (DPPs) are a class of high-performance pigments known for their excellent photophysical properties, including strong absorption and emission in the visible and near-infrared regions, and high charge carrier mobilities. These characteristics make them highly valuable in the development of organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and fluorescent probes.
The properties of DPPs can be finely tuned by modifying the aromatic or heteroaromatic units that flank the central DPP core. The introduction of electron-donating groups, such as a methoxy group, onto the thiophene rings is a strategy to modulate the electronic properties of the resulting DPP derivatives.
While direct synthesis routes employing this compound are not explicitly detailed in the surveyed literature, a closely related approach has been successfully used to synthesize a new methoxy-substituted DPP core (DPP-2T-OMe). acs.org This synthesis involves the creation of a derivatized 4-methoxythiophene-2-carbonitrile (B12938322) precursor, which then undergoes a base-catalyzed reaction with a succinate (B1194679) diester to form the DPP core. acs.org
The introduction of the methoxy group at the β-position of the thiophene ring has been shown to have a significant impact on the properties of the resulting DPP polymers. acs.org Density functional theory (DFT) computations have indicated that the methoxy substitution leads to a more planar conformation of the polymer backbone due to favorable S–O interactions. acs.org This increased planarity, in turn, facilitates stronger intermolecular π-π stacking, which is beneficial for charge transport.
The electronic effects of the methoxy group have also been observed in the optical and electrochemical properties of these DPP derivatives. A noticeable redshift in the absorption spectra towards the near-infrared region and a reduction in the HOMO/LUMO energy gap are typically observed. acs.org These changes are attributed to the electron-donating nature of the methoxy substituent. acs.org
Table 1: Comparison of Properties of Methoxy-Substituted vs. Non-Substituted DPP Polymers
| Property | Non-Methoxy DPP Polymer | Methoxy-Substituted DPP Polymer (DPP-2T-OMe based) | Reference |
| Monomer Precursor | Thiophene-2-carbonitrile | 4-Methoxythiophene-2-carbonitrile | acs.org |
| Backbone Planarity | Less Planar | More Planar (due to S-O interactions) | acs.org |
| Absorption Maximum (λmax) | Shorter Wavelength | Red-shifted | acs.org |
| HOMO/LUMO Energy Gap | Larger | Smaller | acs.org |
The synthesis and properties of these methoxy-substituted DPPs highlight the potential of using precursors like this compound or its carbonitrile equivalent in the design of novel organic electronic materials with tailored optoelectronic characteristics.
Advanced Spectroscopic Characterization Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the molecular framework.
Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 5-Methoxy-2-thiophenecarbonyl chloride, the ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons and the two protons on the thiophene (B33073) ring.
The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The two protons on the thiophene ring are in different chemical environments and are coupled to each other, resulting in two doublets. Based on data from analogous compounds like 5-methoxythiophene-2-carboxylic acid, the proton at the 3-position (H3) is expected to appear around 6.3-6.5 ppm, while the proton at the 4-position (H4) would be further downfield, around 7.6-7.8 ppm. The coupling constant between these two protons (³JH3-H4) would be approximately 4.0 Hz, which is characteristic of ortho-coupling in a thiophene ring.
In reaction monitoring, ¹H NMR is invaluable. For instance, during the synthesis of an amide from this compound and an amine, the disappearance of the reactant's characteristic thiophene proton signals and the appearance of new signals corresponding to the amide product, including a new N-H proton signal (if applicable), can be tracked over time to determine reaction completion.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₃ | 3.9 | Singlet | N/A |
| Thiophene H3 | 6.4 | Doublet | ~4.0 |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. In a typical proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. For this compound, six distinct signals are expected.
Drawing from data for 2-thiophenecarbonyl chloride and methoxy-substituted thiophenes, the chemical shifts can be predicted. nih.gov The carbonyl carbon (C=O) of the acyl chloride is the most deshielded, appearing significantly downfield, likely in the range of 160-165 ppm. The carbon atoms of the thiophene ring would have shifts influenced by both the electron-donating methoxy group and the electron-withdrawing carbonyl chloride group. The carbon attached to the methoxy group (C5) would be shifted downfield to around 170 ppm, while the carbon bearing the carbonyl chloride (C2) would be around 140 ppm. The other two thiophene carbons (C3 and C4) would appear in the aromatic region, typically between 110 and 140 ppm. The methoxy carbon (-OCH₃) would give a signal around 55-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C =O | 162 |
| Thiophene C2 | 140 |
| Thiophene C3 | 115 |
| Thiophene C4 | 138 |
| Thiophene C5 | 170 |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
For more complex molecules or to definitively assign the signals of this compound, two-dimensional (2D) NMR techniques are employed. rsc.orgpharmaffiliates.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. In the COSY spectrum of this compound, a cross-peak would be observed between the signals of the H3 and H4 protons of the thiophene ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. It would show correlations between the H3 signal and the C3 signal, the H4 signal and the C4 signal, and the methoxy proton signal with the methoxy carbon signal. This is instrumental in assigning the carbon signals unambiguously.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. For instance, the methoxy protons would show a correlation to the C5 carbon of the thiophene ring, confirming the position of the methoxy group. The H3 proton would show correlations to C2, C4, and C5.
These 2D NMR methods provide a comprehensive and definitive picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups, making these methods excellent for functional group identification.
The IR spectrum of this compound would be dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride group. This band is typically found in the region of 1750-1815 cm⁻¹. The exact position is sensitive to the electronic effects of the thiophene ring. For the unsubstituted 2-thiophenecarbonyl chloride, a strong band is observed around 1765 cm⁻¹. nih.gov
The thiophene ring itself has several characteristic vibrational modes:
C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, typically around 3100 cm⁻¹.
C=C stretching: Ring C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region.
C-S stretching: The C-S stretching vibration of the thiophene ring is usually found in the 600-800 cm⁻¹ range.
C-H bending: Out-of-plane C-H bending vibrations can provide information about the substitution pattern and appear below 900 cm⁻¹.
The methoxy group would also exhibit characteristic vibrations, such as C-H stretching around 2850-2960 cm⁻¹ and a C-O stretching band near 1000-1250 cm⁻¹.
Raman spectroscopy would provide complementary information. While the C=O stretch is also visible in Raman, the symmetric vibrations of the thiophene ring often give stronger Raman signals than IR signals.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Thiophene C-H | Stretching | ~3100 | Medium |
| Methoxy C-H | Stretching | 2850-2960 | Medium |
| Carbonyl Chloride C=O | Stretching | 1760-1780 | Strong, Sharp |
| Thiophene C=C | Ring Stretching | 1400-1600 | Medium-Strong |
| Methoxy C-O | Stretching | 1000-1250 | Strong |
IR spectroscopy is a powerful tool for real-time monitoring of chemical reactions, often using an attenuated total reflectance (ATR) probe immersed in the reaction mixture. researchgate.net When this compound undergoes a reaction, such as esterification with an alcohol, the progress can be followed by observing the changes in the IR spectrum.
Specifically, one would monitor the decrease in the intensity of the strong carbonyl chloride C=O stretching band around 1770 cm⁻¹. Simultaneously, a new carbonyl stretching band corresponding to the ester product would appear at a lower frequency, typically in the range of 1720-1740 cm⁻¹. The rate of disappearance of the reactant peak and the rate of appearance of the product peak can be used to determine the reaction kinetics and endpoint. This method allows for the in-situ detection of product formation without the need for sampling and offline analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the π-electron system of the thiophene ring, which is influenced by the electronic effects of its substituents: the electron-donating methoxy (-OCH₃) group and the electron-withdrawing carbonyl chloride (-COCl) group.
The absorption of UV or visible light excites electrons from lower energy molecular orbitals, typically the highest occupied molecular orbital (HOMO), to higher energy orbitals, such as the lowest unoccupied molecular orbital (LUMO). mdpi.com In conjugated systems like the thiophene ring, the most significant electronic transitions are π → π*. The presence of the methoxy group, with its lone pair of electrons on the oxygen atom, can engage in resonance with the thiophene ring, effectively increasing the energy of the HOMO. mdpi.com Conversely, the carbonyl chloride group withdraws electron density, lowering the energy of the LUMO. This combined effect tends to decrease the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to unsubstituted thiophene. mdpi.com
The spectrum of this compound is expected to show distinct absorption bands characteristic of such substituted thiophenes. While specific experimental values for this exact compound are not readily published, analysis of similar structures allows for the prediction of its spectral characteristics. scielo.org.zadiva-portal.org The primary π → π* transition is anticipated to be the most intense absorption band.
Table 1: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength Range (λmax) | Molar Absorptivity (ε) | Orbital Origin |
|---|---|---|---|
| π → π* | 280 - 350 nm | High | HOMO → LUMO |
Note: The data in this table is predictive, based on the analysis of thiophene derivatives. mdpi.comkaust.edu.sa
Mass Spectrometry in Compound Identification and Purity Assessment
Mass spectrometry (MS) is an indispensable analytical tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. In electron impact (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙), which can then undergo fragmentation into smaller, charged ions. libretexts.org
For this compound (C₆H₅ClO₂S), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 176.6 g/mol , considering the most common isotopes). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, two mass units higher than the molecular ion peak, with about one-third of its intensity.
The fragmentation of the molecular ion provides structural information. Characteristic fragmentation pathways for acyl chlorides include the loss of a chlorine radical and the loss of the entire carbonyl chloride group. nih.gov Cleavage of bonds adjacent to the thiophene ring is also common.
Key expected fragments for this compound include:
[M - Cl]⁺: Loss of the chlorine atom, resulting in a prominent acylium ion.
[M - COCl]⁺: Loss of the carbonyl chloride group, yielding the 5-methoxy-thienyl cation.
[M - OCH₃]⁺: Loss of the methoxy group.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Formula of Fragment | Notes |
|---|---|---|---|
| 176 | [C₆H₅ClO₂S]⁺˙ | Molecular Ion (M⁺˙) | The parent ion. |
| 141 | [C₆H₅O₂S]⁺ | [M - Cl]⁺ | Loss of a chlorine radical. |
| 113 | [C₅H₅OS]⁺ | [M - COCl]⁺ | Loss of the carbonyl chloride group. |
Note: These m/z values are calculated based on the most abundant isotopes.
Elemental Analysis for Stoichiometric Verification of Synthesized Compounds
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur, etc.) present in a compound. This experimental data is then compared against the theoretically calculated percentages based on the compound's proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
For this compound, with the molecular formula C₆H₅ClO₂S, the theoretical elemental composition can be calculated using the atomic weights of its constituent elements. The verification of this stoichiometry is crucial in synthetic chemistry to confirm that the desired product has been obtained. Typically, experimental values that fall within ±0.4% of the theoretical values are considered acceptable proof of a compound's identity and purity.
Table 3: Elemental Analysis Data for this compound (C₆H₅ClO₂S)
| Element | Atomic Mass (amu) | Theoretical Percentage (%) | Typical Experimental Result (%) |
|---|---|---|---|
| Carbon (C) | 12.011 | 40.79 | 40.79 ± 0.4 |
| Hydrogen (H) | 1.008 | 2.85 | 2.85 ± 0.4 |
| Chlorine (Cl) | 35.453 | 20.07 | 20.07 ± 0.4 |
| Oxygen (O) | 15.999 | 18.11 | 18.11 ± 0.4 |
| Sulfur (S) | 32.06 | 18.17 | 18.17 ± 0.4 |
| Total | 176.62 | 100.00 | |
Theoretical and Computational Chemistry Investigations
Quantitative Structure-Activity Relationship (QSAR) Studies on Thiophene (B33073) Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing and optimizing therapeutic agents. These computational models correlate the biological activity of a series of compounds with their physicochemical properties, or descriptors. For thiophene derivatives, QSAR has been instrumental in identifying key structural features that govern their therapeutic effects.
In one such study, machine learning and QSAR models were used to screen a large database for 2-aminothiophene derivatives with potential anti-leishmanial activity. nih.gov This approach successfully identified potent compounds, demonstrating the predictive power of in silico screening methods. nih.gov The sulfur atom within the thiophene ring is often a key contributor to drug-receptor interactions, capable of forming additional hydrogen bonds. nih.gov
While specific QSAR studies on 5-Methoxy-2-thiophenecarbonyl chloride are not extensively documented in publicly available research, the principles derived from studies on other substituted thiophenes are highly relevant. The methoxy (B1213986) group at the 5-position would significantly influence the electronic and steric properties of the molecule, which are critical parameters in any QSAR model.
| Computational Technique | Application in Thiophene Derivatives Research | Key Findings |
|---|---|---|
| Machine Learning & QSAR | Screening of 2-aminothiophene derivatives for anti-leishmanial activity. nih.gov | Identified potent lead compounds from a large database, validating the in silico approach. nih.gov |
| Molecular Docking & Dynamics | Design of novel 4-(thiophen-2-yl) derivatives as TRPV1 agonists. nih.gov | Predicted favorable binding interactions and guided the addition of lipophilic groups to enhance activity. nih.gov |
| Density Functional Theory (DFT) | Understanding electronic properties and stability of pyrazolyl–thiazole derivatives of thiophene. nih.gov | Provided insights into the structure–activity relationship, supporting experimental findings. nih.gov |
Computational Predictions in Catalysis and Polymer Design (e.g., Olefin Polymerization)
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in predicting the outcome of catalytic reactions and in the rational design of new catalysts. For thiophene derivatives, computational studies have provided deep insights into their reactivity in metal-catalyzed processes.
A notable example is the DFT study of the palladium-catalyzed C–H functionalization of thiophenes with aluminum hydride reagents. chemrxiv.org This research computationally modeled the reaction involving various thiophene derivatives, including 2-methoxythiophene (B42098), a compound structurally related to this compound. The computational model predicted that the metalation would occur exclusively at the 2-position of the thiophene ring. chemrxiv.org Furthermore, the calculations suggested that the resulting thiophene-derived organoaluminium compounds would be both kinetically and thermodynamically stable, resisting the ring-opening reactions observed with analogous furan (B31954) compounds. chemrxiv.org These theoretical predictions were subsequently verified by experimental data, showcasing the accuracy and utility of computational models in predicting reaction outcomes and guiding synthetic efforts. chemrxiv.org
| Computational Method | System Studied | Key Prediction | Experimental Verification |
|---|---|---|---|
| Density Functional Theory (DFT) | Palladium-catalyzed C–H alumination of 2-methoxythiophene. chemrxiv.org | Metalation occurs exclusively at the 2-position of the thiophene ring. chemrxiv.org | Experimental findings confirmed the predicted regioselectivity. chemrxiv.org |
| Density Functional Theory (DFT) | Stability of 2-aluminated thiophene compounds. chemrxiv.org | The organoaluminium products are kinetically and thermodynamically stable against ring-opening. chemrxiv.org | The 2-aluminated thiophenes were isolated and characterized, confirming their stability. chemrxiv.org |
In the realm of polymer design, while direct computational studies on the use of this compound in olefin polymerization are scarce, related research highlights the potential applications of thiophene derivatives. For instance, fluorescent reaction products, such as thiophene oligomerization products, can be employed to visualize and analyze specific domains and reactions within heterogeneous olefin polymerization catalysts. acs.org This application underscores the broader utility of thiophene chemistry in advancing polymer science.
Furthermore, computational studies are fundamental in designing catalysts for olefin transformations. For example, DFT calculations have been used to design Ruthenium-based catalysts incorporating a bidentate, dianionic thio-indolate ligand for E-selective olefin metathesis. uib.no These theoretical models predict high selectivity by favoring specific transition states. uib.no Such computational design strategies are transferable to the development of novel catalysts for olefin polymerization, where controlling polymer properties is paramount. The electronic factors that determine the hydrogen sensitivity of olefin polymerization catalysts, which is crucial for controlling the molecular weight of polyolefins, have also been explored through density functional calculations. nih.gov
Applications As a Versatile Synthetic Intermediate in Targeted Research
Building Block for Novel Heterocyclic Systems (e.g., Triazoles, Phosphinines)
The reactivity of 5-Methoxy-2-thiophenecarbonyl chloride makes it an ideal starting material for the synthesis of complex heterocyclic structures. The acyl chloride functional group readily undergoes nucleophilic substitution reactions with compounds containing amine or hydrazine (B178648) moieties, leading to the formation of intermediates that can be cyclized to generate various heterocyclic rings.
One significant application is in the synthesis of 1,2,4-triazoles. The general synthetic strategy involves the reaction of an acyl chloride with a hydrazide to form an N-acylhydrazide, which can then undergo cyclization. For instance, acyl chlorides can react with thiocarbohydrazides to form intermediates that, upon cyclization, yield triazolethiones. While specific examples detailing the use of this compound are not prevalent in readily available literature, its chemical properties are well-suited for such synthetic pathways, which are commonly employed for creating substituted triazoles. sapub.org The resulting 5-(5-methoxythiophen-2-yl)-1,2,4-triazole derivatives would be of interest for their potential biological activities.
Similarly, this compound is a potential precursor for the synthesis of phosphinines, which are phosphorus-containing analogues of benzene. The synthesis of phosphinines often involves the reaction of phosphine (B1218219) derivatives with 1,5-diketones or pyrylium (B1242799) salts. While direct synthesis from this compound is not a standard route, it could be used to synthesize a thiophene-containing diketone intermediate, which could then be reacted with a phosphorus source to form a phosphinine ring. The synthesis of functionalized phosphinines is an active area of research due to their unique electronic properties and potential applications in catalysis and coordination chemistry. uni-regensburg.deresearchgate.net
Synthesis of Research Probes for Biological Target Engagement
The 5-methoxythiophene-2-carbonyl moiety can be incorporated into larger molecules designed to interact with specific biological targets. Its structural and electronic properties can influence the binding affinity and selectivity of these research probes.
In the field of medicinal chemistry, thiophene-based compounds have been investigated as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
COX-2 Inhibitors: COX-2 is an enzyme involved in inflammation and pain pathways. Several selective COX-2 inhibitors feature heterocyclic core structures. Thiophene (B33073) derivatives have been synthesized and evaluated for their COX-2 inhibitory activity. rsc.orgarkat-usa.orgnih.govresearchgate.net For example, compounds incorporating a 2-benzamido-thiophene-3-carboxamide scaffold have shown selective COX-2 inhibition. rsc.org The synthesis of such molecules often involves the acylation of an amine, a reaction for which this compound is a suitable reagent. The methoxy (B1213986) group on the thiophene ring can also influence the electronic properties and binding interactions of the resulting inhibitor within the active site of the COX-2 enzyme.
AChE Inhibitors: Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. The development of new AChE inhibitors is an ongoing area of research. Thiophene-containing compounds have been designed and synthesized as potential AChE inhibitors. mdpi.comnih.govpsu.eduresearchgate.netresearchgate.net The synthesis of these inhibitors can involve the introduction of a thiophene moiety via an acylation reaction. This compound could be used to attach the 5-methoxythiophene-2-carbonyl group to a suitable scaffold, creating novel compounds for evaluation as AChE inhibitors. The thiophene ring in such compounds can participate in important π-π stacking interactions within the active site of the enzyme. psu.edu
Thiophene-based compounds are known for their fluorescent properties and have been utilized in the development of fluorescent dyes and imaging agents. google.comresearchgate.netmdpi.com The extended π-conjugated system of oligothiophenes, which can be synthesized from thiophene monomers, often results in materials with interesting photophysical properties.
This compound can be used as a starting material to synthesize more complex thiophene-containing fluorescent molecules. For instance, it can undergo Friedel-Crafts acylation with other aromatic or heteroaromatic compounds to create extended conjugated systems. nih.gov The methoxy group, being an electron-donating group, can modulate the fluorescence properties of the resulting dye, potentially leading to shifts in the emission wavelength and influencing the quantum yield. These custom-synthesized fluorescent probes can be used in various biological imaging applications.
Precursors for Material Science Research
In materials science, thiophene derivatives are fundamental building blocks for the creation of functional organic materials, particularly in the field of electronics.
Polythiophenes are a class of conductive polymers that have been extensively studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). journalskuwait.orgresearchgate.netpkusz.edu.cnnih.gov The properties of polythiophenes can be tuned by introducing substituents onto the thiophene ring.
This compound can serve as a precursor to monomers for the synthesis of functionalized polythiophenes. While direct polymerization from the acyl chloride is not a common method, it can be converted into other polymerizable monomers. For example, the acyl chloride can be used to introduce the 5-methoxy-2-thenoyl group onto another molecule that can then be polymerized. The presence of the methoxy group can influence the solubility, processability, and electronic properties of the resulting polymer.
The functionalization of nanomaterials, such as carbon nanotubes (CNTs), is crucial for enhancing their properties and enabling their integration into various applications. globalscientificjournal.comencyclopedia.pubresearchgate.net Covalent functionalization involves the chemical attachment of molecules to the surface of the nanomaterial.
One common method for functionalizing CNTs is to first introduce carboxylic acid groups onto their surface through oxidation. These carboxylic acid groups can then be converted to acyl chlorides by treatment with reagents like thionyl chloride. globalscientificjournal.comtaylorandfrancis.com While this describes the functionalization of CNTs with acyl chlorides, a reverse approach is also plausible where the acyl chloride is in the molecule to be attached. In this context, oxidized CNTs with surface hydroxyl or amine groups could react with this compound to covalently attach the 5-methoxythiophene moiety to the nanotube surface. This modification could alter the electronic properties of the CNTs and improve their dispersibility in certain solvents or polymer matrices.
Development of Chemical Tools for Reaction Mechanism Studies
While direct and explicit studies detailing the use of this compound for creating chemical tools specifically for reaction mechanism studies are not extensively documented in publicly available literature, its inherent reactivity and structural motifs suggest its potential in this area. The acyl chloride functionality is highly electrophilic and readily participates in acylation reactions with a wide range of nucleophiles. This reactivity could be harnessed to synthesize molecular probes designed to investigate the mechanisms of enzymatic reactions or other complex chemical transformations.
For instance, the 5-methoxythiophene core could be incorporated into molecules designed to mimic the transition state of an enzymatic reaction. By attaching this moiety to a suitable reporter group via the acyl chloride, researchers could potentially create probes that bind specifically to an enzyme's active site, providing insights into the catalytic mechanism. The methoxy group can also influence the electronic properties of the thiophene ring, which could be exploited to fine-tune the reactivity and selectivity of the resulting chemical tool.
Contribution to the Synthesis of Complex Natural Product Analogs
The synthesis of natural product analogs is a critical area of medicinal chemistry, aiming to improve the therapeutic properties of naturally occurring compounds or to create novel molecules with enhanced biological activity. Heterocyclic compounds, such as thiophene derivatives, are frequently incorporated into these analogs to modify their physicochemical properties and biological targets.
Although specific examples of the direct use of this compound in the total synthesis of complex natural product analogs are not prominently reported, its potential as a building block is evident. The structural unit of a substituted thiophene is present in various biologically active molecules. The reactivity of the acyl chloride allows for its straightforward incorporation into larger, more complex molecular frameworks through the formation of amide or ester bonds.
For example, in the development of kinase inhibitors, a field where thiophene and benzothiophene (B83047) scaffolds are common, this compound could serve as a key starting material. Research into 5-methoxybenzothiophene-2-carboxamides as inhibitors of cdc-like kinases (Clk) has demonstrated the importance of this structural motif. While not a direct use of the thiophenecarbonyl chloride, the synthesis of these carboxamides involves the coupling of the corresponding carboxylic acid with various amines, a reaction that could be directly achieved using the more reactive acyl chloride. This highlights the potential of this compound to contribute to the synthesis of analogs of complex molecules with therapeutic potential.
The table below outlines the key attributes of this compound as a synthetic intermediate.
| Property | Description |
| Functional Groups | Acyl Chloride, Methoxy, Thiophene |
| Reactivity | The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution. The thiophene ring can participate in various coupling reactions. |
| Potential Applications | Synthesis of chemical probes, development of natural product analogs, medicinal chemistry research. |
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Microreactor Technology
The synthesis of acyl chlorides, including 5-Methoxy-2-thiophenecarbonyl chloride, often involves reactive and hazardous reagents. Traditional batch processing methods for such reactions can present challenges in terms of safety, scalability, and process control. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a promising alternative.
The integration of flow chemistry and microreactor technology in the synthesis and derivatization of this compound could offer several advantages. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise temperature control and minimizing the risk of thermal runaways, which is particularly crucial for exothermic reactions. This enhanced control can lead to higher yields, improved selectivity, and cleaner reaction profiles with fewer byproducts.
Furthermore, continuous flow systems can be automated, allowing for consistent production and straightforward scalability by extending the operation time or by "numbering-up" (running multiple reactors in parallel). Research in this area would likely focus on developing optimized flow protocols for the synthesis of this compound itself, as well as for its subsequent reactions to produce more complex derivatives. The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes.
| Parameter | Batch Synthesis | Flow Synthesis (Microreactor) | Potential Advantage of Flow Synthesis |
|---|---|---|---|
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio allows for rapid heat dissipation | Improved safety, prevention of side reactions |
| Mass Transfer | Dependent on stirring efficiency | Efficient mixing through diffusion and static mixers | Faster reaction rates, higher yields |
| Scalability | Complex, often requires re-optimization | Linear scalability by extending run time or numbering-up | Seamless transition from lab to production scale |
| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time | Reduced risk of accidents and thermal runaways |
| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and residence time | Higher reproducibility and product consistency |
Biocatalytic Approaches for Thiophene (B33073) Derivative Synthesis
Biocatalysis, the use of natural catalysts such as enzymes, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. While the application of biocatalysis to the synthesis of thiophene derivatives is still an emerging field, it holds considerable potential. Future research could explore the use of enzymes for the synthesis of precursors to this compound or for the stereoselective transformation of its derivatives.
For instance, enzymes such as lipases could be investigated for the resolution of racemic thiophene-containing alcohols or for the synthesis of thiophene esters. Oxidoreductases could be employed for the selective oxidation of functional groups on the thiophene ring or its side chains. The discovery or engineering of novel enzymes with specific activity towards thiophene substrates would be a significant breakthrough. This could involve screening microbial sources for new enzymatic activities or using directed evolution to tailor existing enzymes for the desired transformations.
The advantages of biocatalysis include its potential to reduce the reliance on heavy metal catalysts and harsh reagents, leading to more environmentally benign synthetic routes. The high chemo-, regio-, and stereoselectivity of enzymes can also simplify purification processes and provide access to chiral molecules that are difficult to obtain through traditional chemical methods.
Advanced Machine Learning and AI in Reaction Prediction and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. For a molecule like this compound, these computational tools can accelerate the discovery of novel synthetic routes and improve the efficiency of existing ones.
Deep learning models, trained on large datasets of chemical reactions, can predict the most suitable reagents, catalysts, solvents, and temperatures for a given transformation. This could be applied to identify optimal conditions for the synthesis of this compound or to predict the products of its reactions with various nucleophiles. Such models can help chemists prioritize experiments, reducing the time and resources spent on trial-and-error approaches.
Furthermore, machine learning algorithms can be coupled with high-throughput experimentation platforms to create self-optimizing systems. These "closed-loop" systems can autonomously design, perform, and analyze experiments to rapidly identify the optimal conditions for a desired reaction outcome, such as maximizing the yield of a derivative of this compound.
| Machine Learning Application | Description | Potential Impact on this compound Synthesis |
|---|---|---|
| Retrosynthesis Prediction | AI models suggest potential synthetic pathways for a target molecule. | Discovery of novel and more efficient routes to this compound. |
| Reaction Condition Optimization | Algorithms predict the optimal set of conditions (catalyst, solvent, temperature) for a reaction. | Increased yield and purity, reduced reaction times, and lower costs. |
| Product Prediction | Models predict the major product of a reaction given the reactants and conditions. | Better understanding of reaction scope and limitations, avoiding failed experiments. |
| Catalyst Design | ML can be used to design novel catalysts with enhanced activity and selectivity. | Development of more efficient and sustainable catalytic systems for thiophene synthesis. |
Exploration of Novel Catalytic Systems for Green Synthesis
The development of sustainable chemical processes is a major goal of modern chemistry. For the synthesis of thiophene derivatives, this involves moving away from stoichiometric reagents and harsh conditions towards more environmentally friendly catalytic methods. Future research will likely focus on the development and application of novel catalytic systems for the green synthesis of this compound and its precursors.
This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste. Materials such as metal-organic frameworks (MOFs), zeolites, and functionalized nanoparticles are being explored as highly active and selective catalysts for a variety of organic transformations. For thiophene synthesis, catalysts that enable C-H activation and direct arylation are particularly attractive as they reduce the number of synthetic steps and improve atom economy.
The use of earth-abundant and non-toxic metals as catalysts is another important area of research. Replacing precious metal catalysts like palladium with more sustainable alternatives such as iron, copper, or zinc would significantly improve the green credentials of thiophene synthesis. Additionally, performing reactions in green solvents, such as water, ionic liquids, or deep eutectic solvents, can further reduce the environmental impact of the synthesis.
Design of Smart Materials Incorporating this compound Derivatives
Thiophene-based materials are renowned for their applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The unique electronic properties of the thiophene ring, which can be tuned through chemical modification, make it an ideal building block for these materials.
Derivatives of this compound could serve as key monomers for the synthesis of novel polymers and small molecules for smart material applications. The electron-donating methoxy (B1213986) group can influence the electronic properties of the resulting materials, such as their HOMO/LUMO energy levels and their light absorption characteristics. The carbonyl chloride group provides a reactive handle for incorporating the thiophene moiety into a wide range of molecular architectures.
Future research could focus on designing and synthesizing stimuli-responsive materials where the properties of the material change in response to external stimuli such as light, heat, or the presence of a specific chemical analyte. For example, polymers incorporating derivatives of this compound could be developed for use in chemical sensors, where binding of an analyte to the polymer backbone would induce a change in its fluorescence or conductivity. Other potential applications include electrochromic materials, where the color of the material can be changed by applying an electrical potential, and materials for biomedical applications such as drug delivery and bioimaging.
| Potential Smart Material | Role of this compound Derivative | Potential Application |
|---|---|---|
| Conducting Polymers | As a monomer to create a conjugated polymer backbone. | Organic electronics, flexible displays, antistatic coatings. |
| Chemosensors | As a recognition element that changes its optical or electronic properties upon binding an analyte. | Environmental monitoring, medical diagnostics. |
| Electrochromic Materials | As a component of a polymer that changes color in response to an applied voltage. | Smart windows, electronic displays. |
| Organic Photovoltaics | As a building block for donor or acceptor materials in the active layer of a solar cell. | Renewable energy generation. |
| Bioimaging Probes | As a fluorescent tag that can be conjugated to biomolecules. | Cellular imaging, disease diagnosis. |
Q & A
Q. Notes
- Basic questions focus on foundational synthesis, purification, and characterization.
- Advanced questions address mechanistic, analytical, and stability challenges.
- Methodological answers emphasize experimental design, validation, and computational integration.
- Evidence sources prioritize peer-reviewed databases (NIST), crystallographic studies, and technical guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
